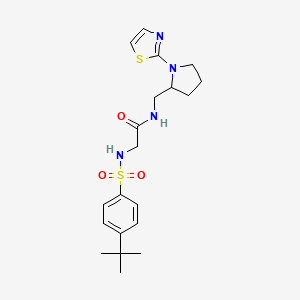

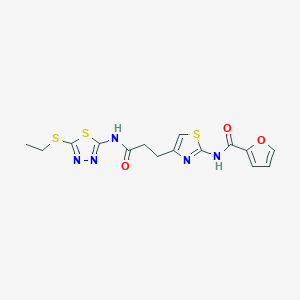

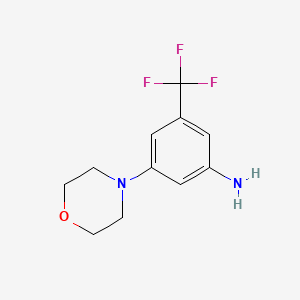

![molecular formula C12H13N7O2 B2823720 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide CAS No. 2034326-97-9](/img/structure/B2823720.png)

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide and its analogs have been explored for their potential antitumor activities. For instance, compounds with similar structures have demonstrated significant antitumor activity against various murine tumors, highlighting the potential of these compounds in cancer research and treatment. One study found that an analogue, 8-carbamoyl-3-methylimidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), showed promising activity against leukemias and solid tumors in mice, suggesting a potential for similar compounds in oncology (Stevens et al., 1987).

Synthesis and Antimicrobial Evaluation

The synthesis and evaluation of compounds with triazolo and pyridazine moieties have been a focus due to their potential antimicrobial properties. For example, certain thienopyrimidine derivatives, which share structural similarities with this compound, have been synthesized and showed pronounced antimicrobial activity (Bhuiyan et al., 2006).

Antihistaminic and Anti-inflammatory Activities

Compounds related to this compound have been evaluated for their antihistaminic and anti-inflammatory properties. A study demonstrated that fused pyridazines with specific cyclic amine substitutions exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, highlighting the therapeutic potential of these compounds in treating conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Novel Synthetic Approaches

Research has also focused on developing novel synthetic approaches for compounds containing imidazo and triazolo moieties. An efficient method involving T3P–DMSO mediated desulfurative cyclization has been developed for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines, demonstrating the versatility and efficiency of this approach (Ramesha et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to a class of molecules known as triazolo-pyridazine derivatives . These derivatives have been found to exhibit antibacterial activities , suggesting that their targets could be bacterial proteins or enzymes.

Mode of Action

Given its structural similarity to other triazolo-pyridazine derivatives, it may interact with its targets through hydrogen bonding and other non-covalent interactions . These interactions could lead to the inhibition of the target’s function, resulting in the observed antibacterial activity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Based on the antibacterial activity of similar compounds , it is possible that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of this compound’s action is likely the inhibition of bacterial growth, given the antibacterial activity of similar compounds . This could occur through the disruption of essential bacterial processes, leading to cell death . .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules could affect the compound’s stability, solubility, and interaction with its targets. Additionally, the compound’s action could be influenced by bacterial resistance mechanisms, such as efflux pumps or target modification .

Properties

IUPAC Name |

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-2-21-11-4-3-9-16-17-10(19(9)18-11)6-14-12(20)8-5-13-7-15-8/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKPEUKWVAFBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN2C(=NN=C2CNC(=O)C3=CN=CN3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

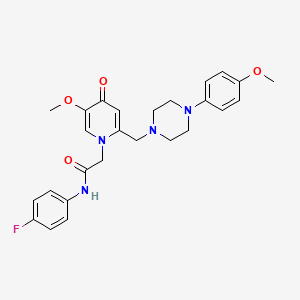

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

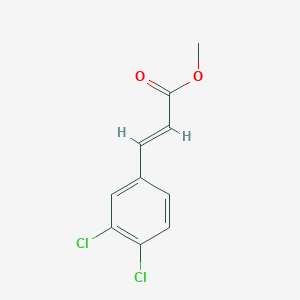

![1-phenyl-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)ethan-1-one](/img/structure/B2823645.png)

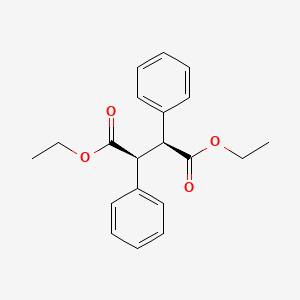

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)

![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-3,4-dihydroxypiperidine-4-carboxylicacid,trans](/img/structure/B2823658.png)